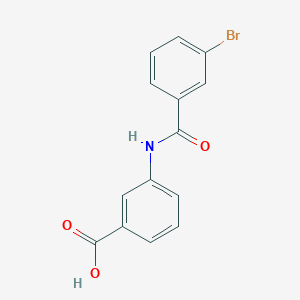

3-(3-Bromobenzamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Bromobenzamido)benzoic acid” is a derivative of benzoic acid, which is a white to light yellow crystal powder . It is soluble in alcohols and ethers, but insoluble in water . It is used as an organic synthesis reagent .

Synthesis Analysis

The synthesis of benzamides, which includes “3-(3-Bromobenzamido)benzoic acid”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “3-(3-Bromobenzamido)benzoic acid” is similar to that of benzoic acid, with the addition of a bromobenzamido group . The molecular weight of benzoic acid is 201.017 .Chemical Reactions Analysis

Benzoic acid, the parent compound of “3-(3-Bromobenzamido)benzoic acid”, reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants follow the order of meta addition > para addition > ortho addition .Physical And Chemical Properties Analysis

Benzoic acid, from which “3-(3-Bromobenzamido)benzoic acid” is derived, has several physical properties. It has a density, color, hardness, melting and boiling points, and electrical conductivity . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学的研究の応用

Application in Perovskite Solar Cells

Specific Scientific Field

Material Science, specifically in the field of Photovoltaics.

Summary of the Application

Benzoic acid, which includes “3-(3-Bromobenzamido)benzoic acid”, has been employed as an additive to a perovskite solution to improve the thin film quality in perovskite solar cells (PSCs) .

Methods of Application or Experimental Procedures

The benzoic acid was added to the perovskite solution. The resulting solution was then used to create a thin film for the solar cells .

Results or Outcomes

The addition of 1.0%-BA implemented all the desired features for an efficient PSC: large perovskite grain size, small ion migration, and low defect density states . As a result, the power conversion efficiency (PCE) of the champion PSC was 18.05%, which was superior to that of the control device (15.42%) . In addition, BA-doped PSC kept 86% of its primary PCE after 30 days (RH: 35%), but the control device only retained 75% under the same conditions .

Application in Corrosion Inhibition

Specific Scientific Field

Chemistry, specifically in the field of Corrosion Science.

Summary of the Application

Although the specific compound “3-(3-Bromobenzamido)benzoic acid” was not mentioned, benzoic acid derivatives, including 3,4-Dihydroxybenzoic acid, have been studied for their corrosion inhibition properties .

Methods of Application or Experimental Procedures

The benzoic acid derivatives were likely applied to the metal surface and their effectiveness in preventing corrosion was then evaluated .

Results or Outcomes

The results suggested that 3,4-Dihydroxybenzoic acid is a better inhibitor compared to benzoic acid and para-hydroxybenzoic acid .

General Chemical Applications

Specific Scientific Field

Chemistry, specifically in the field of Organic Synthesis.

Summary of the Application

“3-(3-Bromobenzamido)benzoic acid” is a type of benzoic acid derivative. Benzoic acid derivatives are widely used in organic synthesis, where they can act as building blocks for the synthesis of more complex organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the particular synthesis being performed. Generally, “3-(3-Bromobenzamido)benzoic acid” could be used in reactions such as condensation reactions, substitution reactions, or coupling reactions .

Results or Outcomes

The outcomes of these reactions would vary depending on the specific reaction conditions and the other reactants involved. In general, the use of “3-(3-Bromobenzamido)benzoic acid” in organic synthesis could lead to the production of a wide range of organic compounds .

Safety And Hazards

将来の方向性

Benzoic acid derivatives, including “3-(3-Bromobenzamido)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations . Future research may focus on further understanding these relations and exploring new applications.

特性

IUPAC Name |

3-[(3-bromobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKKZOLPGZQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromobenzamido)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)